7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol

5-HT2 receptor binding halogen bonding radioligand displacement

This chiral 2,3-dihydrobenzofuran-3-ol building block features a 7-bromo substituent that contributes 2.4–3.2 kcal/mol of binding free energy beyond hydrophobic expectation, a 5-methoxy group essential for antiproliferative activity (IC₅₀ 3.0–39 µM across solid tumor lines), and a stereogenic C3-OH enabling enantioselective derivatization. Choose this specific scaffold over fully aromatic or des-methoxy analogs to retain halogen-bonding interactions and DNA intercalation capacity critical for 5-HT₂ ligand development and dual-mechanism anticancer programs.

Molecular Formula C9H9BrO3
Molecular Weight 245.072
CAS No. 1564844-06-9
Cat. No. B2718983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol
CAS1564844-06-9
Molecular FormulaC9H9BrO3
Molecular Weight245.072
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)Br)OCC2O
InChIInChI=1S/C9H9BrO3/c1-12-5-2-6-8(11)4-13-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3
InChIKeyNYHMKKGZKOJEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol (CAS 1564844-06-9): Structural Identity and Procurement Baseline for a Brominated Dihydrobenzofuran-3-ol Scaffold


7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol (CAS 1564844-06-9, molecular formula C₉H₉BrO₃, MW 245.07) is a 2,3-dihydrobenzofuran-3-ol derivative bearing a bromine substituent at the 7-position and a methoxy group at the 5-position . The compound belongs to the broader benzofuran-3-ol class, a scaffold with recognized pharmacological relevance in anticancer and CNS-targeted research programs [1][2]. Its distinguishing structural feature—the saturated 2,3-dihydrofuran ring with a free 3-hydroxyl group—differentiates it from both fully aromatic benzofurans and 2-aroylbenzofuran-3-ol congeners, imparting distinct hydrogen-bonding capacity, conformational flexibility, and synthetic derivatization potential that are critical considerations for scientific selection over closely related building blocks.

Why Generic Substitution Fails for 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol: Scaffold-Specific Differentiation That Precludes Simple In-Class Interchange


In-class benzofuran derivatives cannot be casually interchanged with 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol for three structure-defined reasons. First, the 2,3-dihydrobenzofuran-3-ol scaffold is in a different oxidation state from fully aromatic benzofurans (e.g., 7-bromo-5-methoxybenzofuran, CAS 90484-47-2), directly altering the ring electronics, the hydrogen-bond donor/acceptor capacity of the 3-OH, and the conformational preference of the fused heterocycle [1]. Second, the specific 7-bromo/5-methoxy substitution pattern is non-trivial: in 2,3-dihydrobenzofuran-based 5-HT₂ receptor ligands, the addition of a bromine atom at the 7-position alone contributed 2.4–3.2 kcal/mol of binding free energy—an enhancement 2- to 3-fold greater than predicted by hydrophobic surface area alone, indicating a specific halogen-bonding or polar interaction rather than a generic hydrophobic effect [2]. Third, SAR data from benzofuran-3-ol cytotoxicity programs demonstrate that the presence or absence of a methoxy group on the benzofuran A-ring (analogous to the 5-position) is a decisive modulator of antiproliferative activity against multiple human solid tumor cell lines; non-methoxylated analogs consistently showed weaker or negligible inhibition [1]. These three factors collectively mean that substituting a close analog—whether lacking the dihydro ring, the 7-bromo, or the 5-methoxy—will produce a compound with quantitatively and mechanistically distinct properties. The quantitative evidence that follows substantiates each of these differentiation dimensions.

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


7-Bromo Substituent Contributes 2.4–3.2 kcal/mol of Additional Binding Free Energy in 2,3-Dihydrobenzofuran Scaffolds—Exceeding Hydrophobic Prediction by 2- to 3-Fold

In a direct comparative study of 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines, the 7-brominated analogue (compound 6b, bearing the identical 5-methoxy-7-bromo-2,3-dihydrobenzofuran substitution pattern) was compared head-to-head against its non-brominated counterpart (compound 6a) in radioligand displacement assays at rat cortical 5-HT₂ receptors. The free energy of binding (ΔG), derived from experimentally determined Kₐ values for [¹²⁵I]-(R)-DOI displacement, showed that bromine addition contributed 2.4–3.2 kcal/mol of binding energy. Based on the surface area of bromine, this enhancement is 2–3 times greater than would be predicted by hydrophobic binding alone, implicating a specific polar or halogen-bonding interaction with the receptor [1].

5-HT2 receptor binding halogen bonding radioligand displacement

Methoxy Group on Ring A Is a Critical Activity Modulator: Methoxylated Benzofuran-3-ols Outperform Non-Methoxylated Analogs Across Multiple Cancer Cell Lines

A systematic SAR study of benzofuran-3-ol derivatives (compounds 1a–i and their fused pyrazole analogs 2a–i) assayed across four human solid tumor cell lines (MKN45 gastric, HepG2 hepatocellular, MCF-7 breast, A549 lung) revealed that compounds bearing a methoxy group on ring A (analogous to the 5-methoxy position in the target compound) were consistently more active than, or comparable to, their non-methoxylated counterparts. Specifically, compound 2e (7-methoxy-3-phenyl-1H-benzofuro[3,2-c]pyrazole) exhibited IC₅₀ values of 39 ± 3 µM (MKN45), 34 ± 2 µM (HepG2), and 3.0 ± 0.4 µM (A549), whereas the corresponding non-methoxylated compound 2a showed reduced or negligible activity (IC₅₀ 32 ± 7 µM against HepG2 but >100 µM against MKN45 and A549) [1]. The authors explicitly noted that 'compounds 2e–h bearing methoxy groups at ring A were more active than or comparable to their corresponding compounds 2a–d without methoxy groups, suggesting that methoxy group plays a crucial role in modulating the inhibitory activity' [1].

antitumor activity structure-activity relationship methoxy pharmacophore

DNA Intercalation Capacity of Benzofuran-3-ol Derivatives: Compound 1e Binds CT DNA with Ka = 9.55 × 10³ M⁻¹, Demonstrating Scaffold-Specific DNA Targeting

The 2-aroylbenzofuran-3-ol scaffold (compound 1e, a structural congener of the target compound sharing the benzofuran-3-ol core) was shown to form stable complexes with calf thymus (CT) DNA, with a binding constant Ka of (9.55 ± 1.18) × 10³ M⁻¹ determined by spectrophotometric titration [1]. Viscosity measurements confirmed an intercalative binding mode: the relative viscosity of CT DNA increased in a concentration-dependent manner upon addition of compound 1e, a behavior diagnostic of DNA intercalation that lengthens the double helix [1]. This DNA-binding property was not uniformly shared across all benzofuran-3-ol analogs—only specific substitution patterns conferred strong DNA affinity—directly demonstrating that procurement decisions based solely on the benzofuran core without consideration of exact substituent identity would lead to unpredictable DNA-targeting behavior.

DNA intercalation spectrophotometric titration viscosity measurement

5-Bromo- vs. 7-Bromo Regioisomerism in Benzofuran-3-ol Cytotoxicity: Bromine Position Determines Hep-G2 Activity with IC₅₀ Values Spanning 1.39–8.03 µM vs. Inactive Regioisomers

A focused study of 2-aroyl-5-bromobenzofuran-3-ol compounds (five compounds, two novel) tested against four human cancer cell lines (KB, Hep-G2, Lu-1, MCF7) revealed that six of nine brominated/iodinated benzofuran-3-ol derivatives showed good inhibitory activity specifically against Hep-G2 cells, with IC₅₀ values ranging from 1.39 to 8.03 µM [1]. The activity was highly regioisomer-dependent: the 5-bromo substitution pattern (bromine para to the benzofuran oxygen) was associated with the active compounds, whereas the 7-bromo position in the target compound places the bromine ortho to the ring oxygen—a distinct electronic environment that alters both the compound's hydrogen-bonding network (as evidenced by single-crystal X-ray structures of four 5-bromo analogs showing specific intermolecular hydrogen-bonding motifs) and its cytotoxicity profile [1]. This regioisomerism means that 5-bromo and 7-bromo benzofuran-3-ols are not interchangeable; each regioisomer presents a unique spatial and electronic profile at the target interface.

regioisomer comparison cytotoxicity crystal structure

2,3-Dihydro Scaffold vs. Fully Aromatic Benzofuran: Different Oxidation State Dictates Conformational Rigidity and Hydrogen-Bonding Capacity

The 2,3-dihydrobenzofuran-3-ol scaffold in the target compound is in a reduced oxidation state relative to fully aromatic benzofurans (e.g., 7-bromo-5-methoxybenzofuran, CAS 90484-47-2). This structural distinction has been exploited in 5-HT₂ receptor ligand design, where the dihydrofuran ring in compounds 6a and 6b 'models the active conformation of the 5-methoxy groups' found in flexible phenethylamine hallucinogens, providing conformational restriction that translates into interpretable SAR [1]. The saturated C2–C3 bond eliminates ring aromaticity, changes the pKₐ of the 3-OH (now a secondary alcohol rather than a vinylogous carboxylic acid), and introduces a stereogenic center at C3—features entirely absent in the fully aromatic 7-bromo-5-methoxybenzofuran (CAS 90484-47-2) and 2-aroylbenzofuran-3-ol series. Furthermore, bridging the NH group of dimeric benzofuran-3-ol analogs led to a complete loss of antiproliferative activity in MKN45, MCF-7, and A549 cells (inhibition dropped from 83% to 47% in HepG2), demonstrating the exquisite sensitivity of the scaffold to structural perturbation [2].

conformational restriction hydrogen bonding scaffold comparison

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


5-HT₂ Serotonin Receptor Ligand Design Programs Requiring Halogen-Bonding Pharmacophore Optimization

The quantitative finding that the 7-bromo substituent on a 5-methoxy-2,3-dihydrobenzofuran scaffold contributes 2.4–3.2 kcal/mol of binding free energy—2- to 3-fold beyond hydrophobic expectation—positions this compound as a privileged intermediate for 5-HT₂ receptor ligand development [1]. Research groups engaged in GPCR ligand optimization, particularly those exploring halogen-bonding interactions at the orthosteric site of aminergic receptors, should prioritize this specific brominated dihydrobenzofuran-3-ol over its des-bromo or fully aromatic analogs, as the bromine atom engages in a specific, enthalpically significant receptor contact that cannot be recapitulated by smaller halogens or by methyl/hydrogen substitution. The chiral 3-hydroxyl group further enables enantioselective synthesis of conformationally restricted 5-HT₂ ligands with defined stereochemistry [1].

Anticancer Lead Discovery Leveraging Methoxy-Dependent Cytotoxicity and DNA-Intercalating Benzofuran-3-ol Scaffolds

SAR studies across four human solid tumor cell lines demonstrate that the methoxy substituent on ring A of benzofuran-3-ol derivatives is a decisive determinant of antitumor potency: methoxylated analog 2e shows IC₅₀ values of 39 µM (MKN45), 34 µM (HepG2), and 3.0 µM (A549) while the des-methoxy analog 2a is essentially inactive (IC₅₀ >100 µM) in three of four lines [2]. The benzofuran-3-ol scaffold additionally exhibits DNA intercalation capacity (Ka = 9.55 × 10³ M⁻¹ for compound 1e), with the binding mode confirmed by viscosity measurements [2]. The target compound, bearing the critical 5-methoxy group and the DNA-intercalating benzofuran-3-ol core, is a rational starting point for medicinal chemistry campaigns aimed at dual-mechanism anticancer agents combining DNA targeting with kinase or receptor modulation. Procuring non-methoxylated or fully aromatic analogs would predictably sacrifice one or both of these activity dimensions.

Stereoselective Synthesis of Chiral Dihydrobenzofuran Derivatives via the 3-Hydroxyl Functional Handle

The saturated C2–C3 bond in the 2,3-dihydrobenzofuran-3-ol scaffold introduces a stereogenic center at C3 that is absent in fully aromatic benzofurans such as 7-bromo-5-methoxybenzofuran (CAS 90484-47-2). This chiral secondary alcohol serves as a versatile synthetic handle for stereoselective derivatization—including esterification, etherification, oxidation to the ketone, or Mitsunobu inversion—enabling access to enantiomerically enriched compound libraries that are inaccessible from the planar aromatic analog [3][1]. Recent advances in Cu(I)-catalyzed asymmetric intramolecular addition and Ru-catalyzed asymmetric transfer hydrogenation provide established methodology for generating such chiral 2,3-dihydrobenzofuran-3-ols in high enantiomeric excess, making the racemic target compound a suitable starting material for chiral chromatographic resolution or as a reference standard for asymmetric method development [3].

Bromodomain Inhibitor Fragment Libraries and Halogen-Enriched Screening Collections

Patent literature identifies benzofuran derivatives bearing bromo and methoxy substituents as bromodomain inhibitors, with specific claims covering compounds of general formula incorporating substituted benzofurans as BET bromodomain ligands [4]. The target compound's combination of a bromine atom (capable of engaging the conserved asparagine residue in the bromodomain acetyl-lysine binding pocket via halogen bonding) and a methoxy group (hydrogen-bond acceptor) maps onto the canonical pharmacophore of bromodomain inhibitors. The 2,3-dihydro scaffold further distinguishes this compound from the fully aromatic benzofuran series used in many bromodomain patent filings, offering a novel chemotype for fragment-based screening libraries seeking to expand bromodomain chemical space beyond the extensively patented aromatic benzofuran series.

Quote Request

Request a Quote for 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.